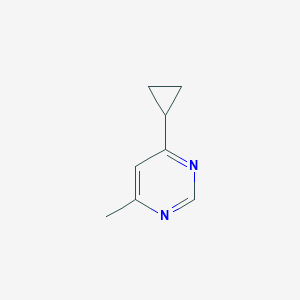

4-Cyclopropyl-6-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-8(7-2-3-7)10-5-9-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFIOUVSBKJORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Cyclopropyl-6-methylpyrimidin-2-amine solubility data

An In-Depth Technical Guide to the Aqueous Solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine

Introduction

Overview of 4-Cyclopropyl-6-methylpyrimidin-2-amine

4-Cyclopropyl-6-methylpyrimidin-2-amine is a small molecule belonging to the 2-aminopyrimidine class of heterocyclic compounds.[1][2][3] This structural class is of significant interest in medicinal chemistry, appearing as a core scaffold in numerous biologically active agents.[3][4] The molecule's architecture, featuring a basic amine group, a lipophilic cyclopropyl moiety, and a methyl group on the pyrimidine ring, dictates its physicochemical properties and, consequently, its behavior in biological systems. Understanding these properties, particularly aqueous solubility, is a non-negotiable prerequisite for its development as a potential therapeutic agent.

The Critical Role of Solubility in Drug Discovery and Development

Aqueous solubility is a paramount physicochemical parameter that profoundly influences a compound's journey from laboratory bench to clinical application.[5][6][7] Low solubility is a primary contributor to poor and variable oral bioavailability, as a drug must first be in solution to be absorbed through the gastrointestinal tract.[7][8][9] Furthermore, solubility issues can confound the results of in vitro biological assays, leading to inaccurate structure-activity relationship (SAR) data and misguided lead optimization efforts.[10][11] Therefore, the accurate characterization of a compound's solubility profile is a cornerstone of pre-formulation and a critical step in assessing its overall developability.[12]

Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is essential to contextualize its solubility data. While specific experimental solubility data for 4-Cyclopropyl-6-methylpyrimidin-2-amine is not extensively documented in public literature, its key physicochemical parameters can be compiled and used to predict its behavior.

| Property | Value | Source |

| IUPAC Name | 4-cyclopropyl-6-methylpyrimidin-2-amine | [1][2] |

| Molecular Formula | C₈H₁₁N₃ | [2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 92238-61-4 | [1][2] |

| Calculated logP | 0.8 - 0.94 | [1][2] |

| Estimated pKa | ~3.5 - 4.5 | Inferred from 2-aminopyrimidine (pKa=3.45)[4] |

The calculated octanol-water partition coefficient (logP) value of ~0.8-0.9 suggests that the molecule is moderately lipophilic.[1][2] The presence of the 2-amino group on the pyrimidine ring confers basicity. The pKa of the parent 2-aminopyrimidine is 3.45, and while the alkyl substituents (methyl and cyclopropyl) may slightly alter this value, it is reasonable to expect 4-Cyclopropyl-6-methylpyrimidin-2-amine to be a weak base with a pKa in the range of 3.5 to 4.5.[4] This basicity is the single most important predictor of its solubility behavior, implying that its aqueous solubility will be highly dependent on pH.

Fundamental Concepts of Aqueous Solubility

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution in contact with its solid form.[9] This measurement represents the theoretical maximum concentration the compound can achieve in a given solvent under specific conditions (e.g., pH, temperature) once the system has reached equilibrium.[13][14] It is a critical parameter for lead optimization and formulation development, as it defines the absolute solubility limit.[10][11] The most reliable method for its determination is the Shake-Flask method.[9][15][16]

Kinetic Solubility

Kinetic solubility, in contrast, is a measure of how readily a compound dissolves when a concentrated solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[17][18] This method does not allow the system to reach true equilibrium and often overestimates the thermodynamic solubility because it can generate supersaturated solutions that may take time to precipitate.[11] However, its speed and amenability to high-throughput screening (HTS) formats make it invaluable for rapidly assessing large numbers of compounds in the early phases of drug discovery.[17][19]

Methodology:

-

Preparation: Accurately weigh an excess amount of solid 4-Cyclopropyl-6-methylpyrimidin-2-amine (e.g., 2 mg) into multiple glass vials. A minimum of three replicates per pH condition is recommended. [15]2. Solvent Addition: Add a precise volume (e.g., 1 mL) of a pre-prepared aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) to each vial. [20]3. Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate the samples for 24 to 48 hours. Visually confirm that excess solid remains. [15]4. Phase Separation: Remove the vials and centrifuge them at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For enhanced accuracy, filter this aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. [21]6. Analysis: Prepare a standard stock solution of the compound in a suitable organic solvent and create a calibration curve. Dilute the filtered supernatant samples as needed and analyze both samples and standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration. [21]

Data Analysis and Reporting

The solubility is reported as the mean concentration from the replicate vials in units of µg/mL or µM. The pH of the final saturated solution should also be measured and reported. [16]The dose:solubility volume (DSV) can be calculated by dividing the highest intended therapeutic dose by the lowest measured solubility, which is a key parameter for the Biopharmaceutics Classification System (BCS). [15]

High-Throughput Determination of Kinetic Solubility

The DMSO Stock Method

For early-stage discovery, the kinetic solubility assay provides a rapid assessment of hundreds of compounds. [11]The method begins by dissolving the compound in DMSO to create a high-concentration stock (e.g., 10-20 mM). A small volume of this stock is then added to the aqueous buffer, and the formation of precipitate is measured. [10][17][19]

Protocol: Nephelometric (Light Scattering) Assay

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of a 10 mM DMSO stock solution of 4-Cyclopropyl-6-methylpyrimidin-2-amine into the wells of a 96-well microplate. [19]2. Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentration.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours. [10][19]4. Measurement: Place the microplate in a laser nephelometer, which measures the intensity of light scattered by any precipitate that has formed. [10][17]5. Data Analysis: The scattered light signal is compared to controls. The concentration at which significant precipitation occurs is reported as the kinetic solubility.

Key Factors Influencing the Solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine

The Profound Effect of pH

As a weak base, the solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine is expected to be highly pH-dependent. At pH values significantly below its pKa, the 2-amino group will be protonated, forming a positively charged pyrimidinium cation. This ionized form interacts much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility. [22][23]Conversely, at pH values above the pKa, the compound will exist predominantly in its neutral, less polar form, resulting in significantly lower solubility. [13]

Impact of Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature. [8][24]While biopharmaceutical studies are standardized at 37°C, it is important to note that solubility measured at room temperature may be lower.

Crystal Polymorphism

The solid-state form of a compound can significantly affect its solubility. [24][25]Amorphous (non-crystalline) forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions. Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities. Therefore, characterizing the solid form used in solubility experiments is crucial for reproducibility. [15]

Data Interpretation and Application

The solubility data generated for 4-Cyclopropyl-6-methylpyrimidin-2-amine provides actionable insights for drug development professionals.

| Solubility Result | Implication for Development |

| High Solubility (>100 µg/mL across pH 1.2-6.8) | Low risk for solubility-limited absorption. Development of simple oral formulations (e.g., immediate-release tablets) is feasible. Likely a BCS Class I or III compound. [12][20] |

| Low Solubility (<10 µg/mL) | High risk of poor oral bioavailability. Requires enabling formulation strategies such as salt formation, particle size reduction, or amorphous solid dispersions. [6][7]Likely a BCS Class II or IV compound. [12][20] |

| pH-Dependent Solubility (High at low pH, low at high pH) | The compound will dissolve in the acidic environment of the stomach but may precipitate in the more neutral pH of the small intestine. [8]This can lead to variable absorption and must be addressed during formulation. |

Conclusion

While specific quantitative solubility values for 4-Cyclopropyl-6-methylpyrimidin-2-amine require experimental determination, a comprehensive analysis of its physicochemical profile allows for a robust prediction of its behavior. Its identity as a weak base with moderate lipophilicity suggests that its aqueous solubility will be intrinsically linked to pH. The protocols detailed herein, particularly the gold-standard Shake-Flask method, provide a clear and scientifically rigorous framework for researchers to accurately measure the thermodynamic solubility of this compound. The resulting data is not merely a number but a critical piece of the puzzle, essential for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately determining the viability of 4-Cyclopropyl-6-methylpyrimidin-2-amine as a drug candidate.

References

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Inovatus. Retrieved from [Link]

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Dissolution and solubility. (n.d.). Salters. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization (WHO). Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-567. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. Retrieved from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

-

4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Mekala, K., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Building Materials Science, 163, 141-147. Retrieved from [Link]

-

He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved from [Link]

-

Mannhold, R., & Tetko, I. V. (2007). A New Group Contribution Approach to the Calculation of LogP. ResearchGate. Retrieved from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery. Retrieved from [Link]

-

4-Cyclopropyl-6-methyl-N-acetyl-N-phenylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(11), 3118-3120. Retrieved from [Link]

-

Höffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. evotec.com [evotec.com]

- 15. who.int [who.int]

- 16. scispace.com [scispace.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. database.ich.org [database.ich.org]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 25. ijnrd.org [ijnrd.org]

Toxicity profile of Cyprodinil transformation products

Technical Assessment: Toxicity Profile of Cyprodinil Transformation Products

Executive Summary

This technical guide analyzes the toxicity profile of Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) and its transformation products (TPs). While the parent compound exhibits a well-characterized toxicity profile primarily targeting the liver and kidney, its environmental and metabolic degradation yields a complex mixture of TPs with divergent toxicological potentials.

Key Technical Insight: A critical dichotomy exists between biological metabolites (e.g., CGA 249287), which generally exhibit lower toxicity than the parent, and abiotic phototransformation products (e.g., hydroxylated isomers), which have demonstrated enhanced ecotoxicity in aquatic bioassays. Furthermore, the parent compound’s mechanism as an Aryl Hydrocarbon Receptor (AhR) agonist necessitates rigorous screening of TPs for similar endocrine-disrupting potential.

Parent Compound Baseline: Cyprodinil

To accurately assess TPs, we must first establish the baseline toxicity of the parent molecule.

-

Drug Class: Anilinopyrimidine fungicide.[1]

-

Mode of Action (MoA): Inhibition of methionine biosynthesis and secretion of hydrolytic enzymes.

-

Mammalian Toxicity: Low acute toxicity (WHO Class III).

-

Target Organs: Liver (hypertrophy), Kidney (chronic inflammation), Thyroid.

-

Mechanistic Toxicity (Critical): Cyprodinil acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) .[2] Unlike classical dioxin-like compounds, it activates AhR to induce CYP1A1 expression, leading to cardiac developmental toxicity in aquatic models (e.g., Danio rerio).[3]

Transformation Pathways & Product Characterization

Cyprodinil degrades via two primary pathways: Biotic (Metabolic) and Abiotic (Photolytic) . The resulting TPs differ significantly in structure and stability.

Pathway Visualization

The following diagram illustrates the divergence between biological metabolism and photodegradation.

Figure 1: Divergent degradation pathways of Cyprodinil.[4] Green nodes indicate lower toxicity; Red nodes indicate potential enhanced toxicity; Yellow indicates regulatory data gaps.

Key Transformation Products

| ID | Chemical Name / Description | Formation Route | Key Characteristic |

| CGA 249287 | 4-cyclopropyl-6-methyl-2-pyrimidinamine | Soil/Metabolic (Major) | Low Toxicity. Cleavage product. Non-mutagenic. |

| CGA 304076 | Hydroxylated metabolite (phenyl ring) | Metabolic (Milk residue) | Data Gap. Genotoxicity profile historically incomplete (EFSA). |

| TP 1 | Hydroxylated Cyprodinil (Pyridine) | Photolysis | Reactive. Precursor to ring-opening.[5] |

| TP 3-5 | Hofmann-Martius Isomers | Photolysis | Structural Alert. Rearrangement products with unknown specific toxicity. |

Comparative Toxicity Profiling

Biological Metabolites (The "Safe" Fraction)

The primary soil metabolite, CGA 249287 , represents a detoxification pathway.

-

Acute Toxicity: LD50 > 2000 mg/kg (Rat).

-

Genotoxicity: Negative in Ames test (S. typhimurium, E. coli).

-

Ecological Impact: Significantly less toxic to aquatic invertebrates compared to the parent Cyprodinil.

Phototransformation Products (The "Risk" Fraction)

Unlike biological metabolites, photoproducts (TPs) generated under UV irradiation often retain the core anilinopyrimidine structure or form reactive intermediates.

-

Experimental Evidence: In Vibrio fischeri (Microtox) assays, irradiated Cyprodinil solutions showed increasing toxicity over time, correlating with the formation of TPs 1-6.

-

Mechanism:

-

Hydroxylation (TP1): Increases water solubility but may enhance reactivity with biological macromolecules.

-

Ring Opening (TP2): Can form reactive aldehyde/amine fragments capable of Schiff base formation with proteins.

-

AhR Cross-Talk: While not explicitly confirmed for all TPs, the structural similarity of Hofmann-Martius isomers (TP 3-5) to the parent suggests they may retain AhR agonistic activity, potentially contributing to cardiac toxicity.

-

Mechanistic Pathway: AhR-Mediated Toxicity

The following diagram details the mechanism by which Cyprodinil (and potentially structurally similar TPs) exerts toxicity.

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Cyprodinil, leading to downstream cardiac toxicity.

Critical Regulatory Watchpoints

Researchers must address specific data gaps identified by regulatory bodies (EFSA, EPA):

-

CGA 304076 Genotoxicity: This metabolite is a major residue in milk. Historical reviews identified a lack of adequate genotoxicity data. Action: Any new drug development or re-registration involving this metabolite requires a full genotoxicity battery (Ames + Micronucleus).

-

Photoproduct Persistence: While often short-lived, the enhanced acute toxicity of photoproduct mixtures suggests that environmental risk assessments based solely on the parent compound may underestimate acute aquatic risks in shallow, clear waters.

Experimental Protocols

Protocol A: Generation & Identification of Photoproducts

Objective: Isolate and structurally characterize abiotic TPs.

-

Preparation: Dissolve Cyprodinil (10 mg/L) in sterile buffered water (pH 7.0).

-

Irradiation: Expose samples to a Mercury vapor lamp (simulated solar spectrum) in a quartz reactor.

-

Control: Dark control wrapped in aluminum foil.[6]

-

Timepoints: 0, 1, 2, 4, 8, 12 hours.

-

-

Extraction: Solid Phase Extraction (SPE) using HLB cartridges. Elute with methanol.

-

Analysis (LC-HRMS/MS):

-

Instrument: Q-TOF Mass Spectrometer.[7]

-

Mode: ESI+ (Electrospray Ionization Positive).

-

Validation: Use isotopic labeling (Cyprodinil-D5) to distinguish TPs from matrix noise.

-

Data Processing: Screen for mass shifts corresponding to +16 Da (Hydroxylation) and -14 Da (Demethylation).

-

Protocol B: Vibrio fischeri Acute Toxicity Assay

Objective: Quantify the aggregate toxicity of the TP mixture.

-

Reagent: Reconstitute lyophilized Vibrio fischeri bacteria (ISO 11348-3 standard).

-

Exposure: Mix 500 µL of bacterial suspension with 500 µL of irradiated sample (from Protocol A).

-

Measurement: Measure bioluminescence at T=0, T=15, and T=30 minutes using a luminometer.

-

Calculation:

-

Interpretation: An increase in inhibition percentage over irradiation time indicates the formation of TPs more toxic than the parent.

References

-

Chen, X., et al. (2016).[7] Identification of photoproducts of fungicide cyprodinil and elucidation of transformation mechanism in water using LC-IT-TOF-MS/MS technique. Chemosphere, 158, 160-169.

-

Tang, C., et al. (2020). Exposure to the AhR agonist cyprodinil impacts the cardiac development and function of zebrafish larvae.[2] Ecotoxicology and Environmental Safety, 201, 110808.

-

U.S. Environmental Protection Agency (EPA). (1998). Pesticide Fact Sheet: Cyprodinil. Office of Prevention, Pesticides and Toxic Substances.

-

Bourcier, S., et al. (2016). Photodegradation of cyprodinil under UV-visible irradiation - chemical and toxicological approaches. Rapid Communications in Mass Spectrometry, 30(18), 2029-2039.

Sources

- 1. fao.org [fao.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Exposure to the AhR agonist cyprodinil impacts the cardiac development and function of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]

- 5. Identification of photoproducts of fungicide cyprodinil and elucidation of transformation mechanism in water using LC-IT-TOF-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. efsa.europa.eu [efsa.europa.eu]

- 9. Update on how EFSA evaluates genotoxicity | EFSA [efsa.europa.eu]

- 10. Genotoxicity assessment of chemical mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of 4-Cyclopropyl-6-methylpyrimidine and Its Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Precise Nomenclature in Chemical R&D

In the fields of medicinal chemistry, agrochemical science, and materials research, the 4-cyclopropyl-6-methylpyrimidine scaffold represents a privileged structural motif. Its presence in commercial products and its potential as a versatile building block for novel active pharmaceutical ingredients (APIs) underscore the critical need for unambiguous communication.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. However, even within this framework, multiple valid naming conventions can exist, leading to potential ambiguity in patents, publications, and regulatory submissions. This guide provides a detailed analysis of the preferred IUPAC name for 4-cyclopropyl-6-methylpyrimidine, explores recognized variants, and offers field-proven insights into their practical application.

Part 1: Establishing the Preferred IUPAC Name (PIN)

The primary objective of modern IUPAC nomenclature is to establish a single Preferred IUPAC Name (PIN) for any given compound. This name is generated by applying a hierarchical set of rules designed to eliminate ambiguity. For 4-cyclopropyl-6-methylpyrimidine, the process is as follows:

-

Identification of the Parent Heterocycle : The core structure is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This is unequivocally identified as pyrimidine .[3]

-

Numbering the Ring : According to IUPAC rules for heterocycles, the numbering begins at a heteroatom and proceeds around the ring to give the other heteroatoms the lowest possible locants. In pyrimidine, the nitrogens are assigned positions 1 and 3.[3][4]

-

Identifying and Locating Substituents : The pyrimidine ring is substituted with a cyclopropyl group and a methyl group. By numbering the ring, these substituents are found at positions 4 and 6.

-

Ordering the Substituents : When multiple, different substituents are present, they are cited in alphabetical order in the final name.[5][6][7] In this case, "cyclopropyl" precedes "methyl".

-

Assembling the PIN : Combining these elements yields the single preferred IUPAC name.

Therefore, the Preferred IUPAC Name (PIN) is 4-Cyclopropyl-6-methylpyrimidine .

The logical workflow for determining the PIN is illustrated below.

Caption: Workflow for determining the Preferred IUPAC Name (PIN).

Part 2: Analysis of IUPAC Name Variants

While a single PIN exists, other systematic names may be encountered in literature, patents, and chemical databases. Understanding these variants is crucial for comprehensive prior art searches and clear scientific communication.

Variant 1: Inverted Alphabetical Order (Incorrect but Common)

An occasional, though incorrect, variant is 6-Methyl-4-cyclopropylpyrimidine . This name correctly identifies all components and their locations but fails to adhere to the alphabetical ordering principle. While structurally unambiguous, it is not compliant with current IUPAC recommendations and should be avoided in formal documentation.

Variant 2: Substitutive Nomenclature (Context-Dependent)

A more complex and formally recognized variant arises from substitutive nomenclature, where the pyrimidine ring is treated as a substituent on a different parent structure. This is most common when a higher-priority functional group is present on one of the substituents.

For example, while the parent compound itself is rarely named this way, derivatives are. The PubChem database lists a synonym for 4-Chloro-6-methylpyrimidine as Pyrimidine, 4-chloro-6-methyl- .[8] Following this pattern, our target molecule could be conceived as a substituent on a parent alkane, though this is highly impractical and not observed. However, for a derivative like 2-(4-cyclopropyl-6-methylpyrimidin-2-yl)acetic acid, the pyrimidine ring is correctly named as a substituent group (a "pyrimidinyl" group) because the carboxylic acid takes precedence as the principal characteristic group.

Part 3: Data Summary and Practical Identification

For laboratory and informatics use, a compound is defined not just by its name but by a collection of identifiers. The parent scaffold, 4-cyclopropyl-6-methylpyrimidine, is not commonly sold as a standalone chemical and thus lacks a dedicated CAS number. It is typically generated in situ or as a synthetic intermediate. However, its derivatives are widely cataloged.

| Identifier | 4-Cyclopropyl-6-methylpyrimidine (Parent Scaffold) | 4-Cyclopropyl-6-methylpyrimidin-2-amine[9][10] | 4-Chloro-2-cyclopropyl-6-methylpyrimidine[11] |

| IUPAC Name | 4-Cyclopropyl-6-methylpyrimidine | 4-Cyclopropyl-6-methylpyrimidin-2-amine | 4-Chloro-2-cyclopropyl-6-methylpyrimidine |

| CAS Number | Not Found | 92238-61-4 | 7043-11-0 |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁N₃ | C₈H₉ClN₂ |

| Molecular Weight | 134.18 g/mol | 149.20 g/mol | 168.63 g/mol |

| PubChem CID | Not Found | 13672658 | 43557492 |

This data highlights a key insight: the nomenclature of interest often applies to a core scaffold that is immediately elaborated into more complex, stable, and commercially relevant molecules. The absence of a CAS number for the parent compound is a finding in itself, indicating its role as a transient building block rather than a stock chemical.

Part 4: The Causality Behind the Scaffold's Importance

The prevalence of the cyclopropyl-pyrimidine motif is not accidental; it is a result of the unique and synergistic physicochemical properties these two groups impart, making it a "privileged scaffold" in drug and agrochemical design.

-

The Pyrimidine Core : As a bioisostere of benzene, the pyrimidine ring offers a scaffold for arranging substituents in a defined three-dimensional space. The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like protein kinases.[1]

-

The Cyclopropyl Group : This small, strained carbocycle is far from being a simple lipophilic spacer.[12] Its unique electronic properties allow it to act as a "metabolic shield," blocking sites of oxidative metabolism and increasing the half-life of a drug. Furthermore, its rigid structure can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects.[12]

The combination of these two moieties creates a scaffold that is both biologically relevant and synthetically tractable, driving its widespread use.

Caption: Synergistic properties of the cyclopropyl-pyrimidine scaffold.

Part 5: Representative Synthetic Protocol

The synthesis of 4,6-disubstituted pyrimidines is a well-established field in organic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as an amidine.[13]

Below is a representative, self-validating protocol for the synthesis of a 4,6-disubstituted pyrimidine, which could be adapted for the target molecule. This protocol is based on the widely used synthesis of 4,6-diarylpyrimidines.[1]

Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine via Chalcone Cyclization

Objective: To prepare a pyrimidine-2(1H)-thione intermediate, a common precursor to various 4,6-disubstituted pyrimidines.

Materials:

-

Chalcone (e.g., 1-(cyclopropyl)-3-(prop-1-en-2-yl)prop-2-en-1-one - a hypothetical precursor)

-

Thiourea

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Hydrochloric Acid (1 M)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Appropriate solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chalcone precursor (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (30 mL).

-

Base Addition: While stirring, add a solution of potassium hydroxide (2.0 eq) in ethanol (10 mL) dropwise to the reaction mixture. The addition of a base is critical to deprotonate the thiourea, initiating the Michael addition into the chalcone.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC. A self-validating system requires periodic sampling (e.g., every 2 hours) to observe the consumption of the starting chalcone and the appearance of a new, more polar product spot.

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (100 g).

-

Acidification: Neutralize the mixture by slowly adding 1 M HCl with constant stirring until the pH is approximately 6-7. This step protonates the intermediate and causes the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven at 40-50°C. The purity can be assessed by melting point and TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

The resulting pyrimidine-2(1H)-thione can then be subjected to various reactions, such as desulfurization or S-alkylation followed by nucleophilic substitution, to yield the target 4-cyclopropyl-6-methylpyrimidine or its derivatives.

Conclusion

The preferred IUPAC name for the topic compound is unequivocally 4-Cyclopropyl-6-methylpyrimidine , a designation derived from the foundational principle of alphabetical ordering of substituents. While other systematic naming conventions exist, they are either incorrect (inverted order) or context-dependent (substitutive nomenclature for complex derivatives). For the practicing scientist, understanding these nuances is essential for navigating the chemical literature and protecting intellectual property. The 4-cyclopropyl-6-methylpyrimidine core is a testament to rational design in chemistry, combining the metabolic stability and conformational rigidity of the cyclopropyl group with the versatile scaffolding and hydrogen-bonding capabilities of the pyrimidine ring. This guide serves as a technical resource for the precise naming and contextual understanding of this important chemical entity.

References

-

University of Calgary. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

-

PubChem. (2026, January 18). 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (2016, November 25). IUPAC Rules. Department of Chemistry. Retrieved February 26, 2026, from [Link]

-

University of Calgary. (n.d.). Alphabetising substituents. Department of Chemistry. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). How to name organic compounds using the IUPAC rules. Department of Chemistry. Retrieved February 26, 2026, from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved February 26, 2026, from [Link]

-

Ain Shams University. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved February 26, 2026, from [Link]

- Pohl, R., et al. (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Bioorganic & Medicinal Chemistry, 20(22), 6499-6507.

-

Mansoura University. (n.d.). Chemistry of Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

- Ali, M. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1334057.

- Gevorgyan, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(15), 5849.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

PubChem. (n.d.). 4-Cyclopropyl-6-methylheptane-2,5-dione. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Michigan State University. (2013, May 5). Nomenclature Examples. Department of Chemistry. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-(cyclopropylmethyl)-2,2-dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Ali, M. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Published version available at [Link]

- Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 11(1), e23456.

-

PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.

- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.

Sources

- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 5. phclub15.wordpress.com [phclub15.wordpress.com]

- 6. saintssnrchem.weebly.com [saintssnrchem.weebly.com]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-CHLORO-2-CYCLOPROPYL-6-METHYLPYRIMIDINE | 7043-11-0 [sigmaaldrich.com]

- 12. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 13. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

Application Note: Cyclization Protocol for 2-Amino-4-cyclopropyl-6-methylpyrimidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine (CAS: 1159822-02-2), a critical pharmacophore in kinase inhibitor discovery (e.g., Rho-kinase and CDK inhibitors).

Unlike generic pyrimidine syntheses, this protocol utilizes a water-mediated cyclocondensation strategy using guanidine carbonate. This approach eliminates the need for anhydrous alkoxide bases during the cyclization step, significantly reducing cost and improving the impurity profile. The guide includes the upstream synthesis of the unstable precursor, 1-cyclopropylbutane-1,3-dione, ensuring a self-sufficient workflow.

Retrosynthetic Analysis & Pathway

The construction of the 2-amino-pyrimidine core relies on the condensation of a binucleophile (guanidine) with a 1,3-dielectrophile (

Reaction Scheme Visualization

Figure 1: Synthetic pathway from commodity chemicals to the target pyrimidine.[1]

Precursor Synthesis: 1-Cyclopropylbutane-1,3-dione[2][3][4]

Commercial supplies of

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| Cyclopropyl methyl ketone | Substrate | 1.0 | 84.12 | Starting material |

| Ethyl Acetate | Reagent/Solvent | >5.0 | 88.11 | Acts as both reactant and solvent |

| Sodium Ethoxide (21% in EtOH) | Base | 1.05 | 68.05 | Strictly anhydrous required |

| HCl (10% aq) | Quench | - | 36.46 | For neutralization |

Protocol Steps

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Purge with Nitrogen (

).[2] -

Charging: Charge Cyclopropyl methyl ketone (8.4 g, 0.1 mol) and dry Ethyl Acetate (100 mL).

-

Addition: Add Sodium Ethoxide solution (39 mL, 0.1 mol) dropwise over 30 minutes at room temperature. Caution: Exothermic.

-

Reaction: Heat to reflux. Distill off the ethanol/ethyl acetate azeotrope via the Dean-Stark trap to drive the equilibrium forward. Continue until distillate temp reaches ~75°C (approx. 3-4 hours).

-

Quench: Cool to room temperature. A white solid (sodium enolate) will precipitate.

-

Workup:

-

Filter the solid and dissolve it in minimal ice-cold water.

-

Acidify carefully with 10% HCl to pH ~4-5 at 0°C.

-

Extract the resulting oil with Diethyl Ether (

mL). -

Dry combined organics over

and concentrate in vacuo.

-

-

Output: ~75-80% yield of yellowish oil. Store at -20°C.

Core Protocol: Aqueous Cyclization

This step utilizes Guanidine Carbonate, which is easier to handle than the hygroscopic Guanidine Hydrochloride. The use of water as the solvent leverages the "hydrophobic effect" to drive the precipitation of the lipophilic pyrimidine product.

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol | Notes |

| 1-Cyclopropylbutane-1,3-dione | Electrophile | 1.0 | 10.0 g | From Step 3 |

| Guanidine Carbonate | Nucleophile | 1.05 | 15.0 g | 0.5 eq of carbonate provides 1 eq guanidine base |

| Water (Deionized) | Solvent | 15 vol | 150 mL | Green solvent system |

| Ethylene Chloride (or DCM) | Extraction | - | 300 mL | For workup |

Step-by-Step Methodology

-

Mixing: In a 250 mL reaction vessel, dissolve Guanidine Carbonate (15 g) in Water (150 mL).

-

Addition: Add 1-Cyclopropylbutane-1,3-dione (10 g) in a single portion. The biphasic mixture will emulsify upon stirring.

-

Cyclization: Heat the mixture to 95°C (internal temperature).

-

Observation: The mixture will become homogeneous as the reaction proceeds and the intermediate dissolves, followed eventually by oiling out of the product.

-

Duration: Maintain heating for 5 hours .

-

-

Concentration: Evaporate the reaction mixture under reduced pressure to approximately 1/3 of its original volume (~50 mL). This removes volatile byproducts and maximizes saturation.

-

Extraction:

-

Cool the aqueous concentrate to room temperature.

-

Extract with Ethylene Chloride (or Dichloromethane) (

mL). -

Note: The product has moderate water solubility; thorough extraction is necessary.

-

-

Purification:

-

Dry the organic phase over anhydrous

. -

Filter and concentrate to dryness.

-

Recrystallization: The residue often solidifies. Recrystallize from a mixture of Ethanol/Water (1:1) or Toluene if high purity is required.

-

-

Final Output: Off-white crystalline solid.

Mechanistic Workflow

Figure 2: Mechanistic cascade of the cyclocondensation reaction.[1][4][5]

Analytical Validation & QC

To ensure the protocol was successful, the following analytical markers must be verified.

| Technique | Expected Signal | Interpretation |

| 1H-NMR (DMSO-d6) | Cyclopropyl ring protons (distinctive high field) | |

| Methyl group at C6 | ||

| Pyrimidine aromatic proton (C5) | ||

| Amino group ( | ||

| LC-MS | m/z = 150.1 [M+H]+ | Confirms Molecular Weight (149.19 g/mol ) |

| Appearance | White to pale yellow crystals | Dark color indicates oxidation or polymerization |

Troubleshooting & Optimization

-

Low Yield: If the yield is <40%, the extraction step is usually the culprit. The product is partially soluble in water. Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the pyrimidine.

-

Emulsion Formation: During extraction, if an emulsion forms, filter the biphasic mixture through a pad of Celite to break it.

-

Regioselectivity: Not an issue here. Due to the symmetry of guanidine, only one isomer is formed regardless of which carbonyl is attacked first.

-

Scale-Up Safety: When scaling >100g, the initial mixing of diketone and base can be mildly exothermic. Control addition rate to maintain temp <40°C before heating.

References

-

Synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine. PrepChem. Retrieved from [Link]

-

Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem. Retrieved from [Link]

-

Guanidine Carbonate in Heterocycle Synthesis. PubChem Compound Summary. Retrieved from [Link]

Sources

- 1. Exploring hydroamination-cycloaddition-fragmentation sequences to access polycyclicguanidines and vinyl-2-aminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Synthesis & Evaluation of Pyrimidine-Based ATR Kinase Inhibitors

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), specifically responding to replication stress.[1] Inhibitors of ATR, such as Ceralasertib (AZD6738), have emerged as potent therapeutic agents, particularly in tumors with ATM deficiencies (synthetic lethality). This application note details the rational design and synthesis of morpholino-pyrimidine ATR inhibitors. We provide a validated protocol for the regioselective functionalization of the pyrimidine scaffold, strategies for installing critical sulfoximine pharmacophores, and a high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay for biological validation.

Introduction: The Biological Rationale

The ATR-CHK1 Signaling Axis

ATR kinase is activated by single-stranded DNA (ssDNA) breaks and stalled replication forks. Upon activation, ATR phosphorylates Checkpoint Kinase 1 (CHK1) at Ser345, triggering cell cycle arrest (S and G2/M checkpoints) to allow time for DNA repair. In cancer cells relying on high replication stress for survival, ATR inhibition forces premature mitotic entry with damaged DNA, leading to mitotic catastrophe.

Figure 1: The ATR-CHK1 signaling cascade.[2] ATR activation leads to CHK1 phosphorylation, which halts the cell cycle to permit repair.

Structural Design: The Pyrimidine Scaffold

The pyrimidine ring serves as a bio-isostere for the adenine ring of ATP, allowing the inhibitor to bind competitively at the kinase hinge region.

-

C4 Position: Typically substituted with a morpholine ring. This improves solubility and forms a hydrogen bond with the hinge region.

-

C2/C6 Positions: Substituted with aromatic systems (e.g., azaindoles) or sulfoximine moieties to exploit the hydrophobic pocket and improve metabolic stability.

Chemical Synthesis Protocol

Strategic Overview

The synthesis relies on the differing reactivity of the electrophilic positions on the pyrimidine ring. In 2,4,6-trichloropyrimidine, the C4 position is the most reactive towards Nucleophilic Aromatic Substitution (

Protocol: Synthesis of Morpholino-Pyrimidine Scaffolds

Target: A generic analog of Ceralasertib (AZD6738).

Reagents & Equipment:

-

Starting Material: 2,4,6-Trichloropyrimidine or 4,6-Dichloro-2-(methylthio)pyrimidine.

-

Nucleophile 1: (3R)-3-methylmorpholine (Critical for stereoselectivity).

-

Coupling Partner: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole.

-

Catalysts: Pd(dppf)Cl₂, Cs₂CO₃.

-

Solvents: DMF, Dioxane, Water.[3]

Step-by-Step Methodology:

Step 1: Regioselective

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

-

Cool to 0°C (Ice bath). Note: Temperature control is vital to prevent bis-substitution.

-

Add DIPEA (1.2 eq) followed by dropwise addition of (3R)-3-methylmorpholine (1.05 eq).

-

Stir at 0°C for 2 hours, then warm to RT for 1 hour.

-

QC Check: TLC/LC-MS should show mono-substituted product.

-

Workup: Dilute with water, extract with EtOAc. The product is 4-[(3R)-3-methylmorpholin-4-yl]-2,6-dichloropyrimidine.

Step 2: Suzuki-Miyaura Coupling at C6 Rationale: Installation of the aryl group (Azaindole) via Palladium catalysis.

-

Suspend the product from Step 1 (1.0 eq) in 1,4-dioxane/water (4:1 ratio).

-

Add the Azaindole boronic ester (1.1 eq) and Cs₂CO₃ (2.5 eq).

-

Degas with Nitrogen for 10 mins.

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Heat to 90°C for 4-6 hours.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 3: Installation of the Sulfoximine (The "Ceralasertib" Feature) Note:[4] In AZD6738, the sulfoximine is often on a cyclopropyl ring.[4][5][6] For general synthesis, we describe converting a sulfide to a sulfoximine.[3]

-

Sulfide Formation: If starting with a chloro-intermediate, displace with NaSMe (Sodium thiomethoxide) in DMF at RT.

-

Oxidation: Treat the sulfide with Ammonium Carbamate (1.5 eq) and Diacetoxyiodobenzene (PIDA, 1.5 eq) in MeOH to form the Sulfoximine directly (Metal-free route).

-

Alternative: Oxidation to Sulfoxide (mCPBA) followed by imination (NaN3/H2SO4 - Hazardous). The PIDA route is safer.

-

Figure 2: Synthetic workflow for morpholino-pyrimidine ATR inhibitors.

Analytical & Biological Validation

Key Physicochemical Properties

The following parameters are critical for ATR inhibitor success.

| Parameter | Target Range | Rationale |

| Molecular Weight | < 500 Da | Oral bioavailability (Lipinski's Rule). |

| cLogP | 1.5 – 3.0 | Balance between membrane permeability and solubility. |

| TPSA | < 120 Ų | Ensure CNS penetration (if targeting brain mets) and cell entry. |

| Solubility | > 50 µM | High solubility required for IV/Oral formulation (Morpholine aids this). |

Biological Assay: HTRF Kinase Activity Protocol

Objective: Measure inhibition of ATR kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Enzyme: Recombinant Human ATR/ATRIP complex.[7]

-

Substrate: GST-tagged p53 fragment (Ser15).

-

Detection: Anti-GST-d2 (Acceptor) and Anti-phospho-p53(Ser15)-Europium (Donor).[8]

-

Buffer: 25 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM MnCl₂, 0.01% Brij-35, 1 mM DTT.

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

-

Enzyme Mix: Dilute ATR/ATRIP enzyme in Assay Buffer (0.5 nM final conc).

-

Incubation: Add 2 µL Compound + 4 µL Enzyme Mix to a 384-well low-volume plate. Incubate 15 min at RT.

-

Reaction Start: Add 4 µL Substrate/ATP Mix (50 nM p53 / 10 µM ATP).

-

Note: ATP concentration should be near Km (approx 10-20 µM) to ensure competitive inhibition is detectable.

-

-

Reaction: Incubate for 60 mins at RT.

-

Termination/Detection: Add 10 µL of Detection Buffer containing EDTA (to stop reaction) and HTRF antibodies.

-

Read: Measure Fluorescence Ratio (665 nm / 620 nm) on a compatible reader (e.g., PerkinElmer EnVision).

Data Analysis:

Calculate % Inhibition =

Troubleshooting & Optimization

-

Issue: Poor Regioselectivity in Step 1.

-

Cause: Temperature too high or addition of amine too fast.

-

Solution: Maintain strict 0°C; use a syringe pump for amine addition.

-

-

Issue: Low Yield in Suzuki Coupling (Step 2).

-

Cause: Catalyst poisoning by the pyrimidine nitrogens or sulfur (if present).

-

Solution: Switch to high-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 . Ensure thorough degassing.

-

-

Issue: Oxidation of Sulfide Over-runs to Sulfone.

-

Cause: Strong oxidant (mCPBA) used without stoichiometric control.

-

Solution: Use the enzymatic approach (Baeyer-Villiger Monooxygenases) or the PIDA/Ammonium Carbamate method for controlled sulfoximine formation.

-

References

-

Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[9][10] Journal of Medicinal Chemistry, 61(22), 9889–9907.[9][11] Link[1]

-

Charrier, J. D., et al. (2011). Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. Journal of Medicinal Chemistry, 54(5), 1749–1761. Link

-

Pike, K. G., et al. (2020). Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib. Organic Process Research & Development, 24(12), 2883–2896. Link

-

Reaction Biology. ATR Kinase Assay Service Protocols. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Assay in Summary_ki [ww.w.bindingdb.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. AZD6738 [openinnovation.astrazeneca.com]

- 10. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Utility of Chlorinated Precursors

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence is due to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, and to serve as a versatile synthetic handle for molecular elaboration. Historically, the functionalization of pyrimidine rings relied on classical nucleophilic aromatic substitution (SNAr) reactions. However, the advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex pyrimidine derivatives, offering a milder, more general, and highly modular approach.[2][3]

Chloropyrimidines are particularly attractive starting materials due to their wide commercial availability, lower cost compared to their bromo- and iodo-analogs, and stability. However, the strength and low polarity of the C-Cl bond present a significant challenge for catalysis.[4] The oxidative addition of a C-Cl bond to a palladium(0) center is often the rate-limiting step of the catalytic cycle, necessitating the development of highly active and specialized catalyst systems.[5] This guide provides a comprehensive overview of the core principles, key considerations, and field-proven protocols for the successful palladium-catalyzed cross-coupling of chloropyrimidines, aimed at empowering researchers to navigate the challenges and unlock the synthetic potential of these valuable building blocks.

Core Principles & Mechanistic Overview

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of a new bond. While specific details can vary, the generally accepted mechanism for most cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involves three key stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[1][6][7]

-

Oxidative Addition: The cycle begins with the active, low-coordinate Pd(0) species inserting into the carbon-chlorine bond of the pyrimidine. This is a critical, often challenging, step that converts the palladium from the Pd(0) to the Pd(II) oxidation state.[8][9] The electron-deficient nature of the pyrimidine ring can facilitate this step compared to electron-rich arenes, but the strength of the C-Cl bond remains a significant kinetic barrier.[4]

-

Transmetalation/Base-Mediated Step: In this stage, the coupling partner (e.g., an organoboron reagent in Suzuki coupling, an amine in Buchwald-Hartwig amination) transfers its organic group to the Pd(II) center, displacing the halide. This step is highly dependent on the specific reaction. For instance, in Suzuki coupling, a base is required to activate the organoboron species.[7] In Buchwald-Hartwig amination, the base deprotonates the amine, facilitating its coordination to the palladium center.[10][11]

-

Reductive Elimination: The final step involves the formation of the new C-C, C-N, or C-S bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Key Mechanistic Challenges with Chloropyrimidines

-

C-Cl Bond Activation: The activation of the strong C-Cl bond requires electron-rich and sterically hindered ligands on the palladium center. These ligands increase the electron density on the metal, promoting its insertion into the C-Cl bond, and their bulkiness encourages the formation of highly reactive, low-coordinate monoligated Pd(0) species.[12][13]

-

Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[4] The choice of ligand and reaction conditions must mitigate this unproductive interaction.

-

Regioselectivity in Dichloropyrimidines: When substrates like 2,4- or 4,6-dichloropyrimidine are used, selective functionalization at one position over the other is a critical consideration. Generally, the C4 position is more electrophilic and thus more reactive towards oxidative addition than the C2 position.[4] However, recent studies have shown that this selectivity can be inverted through careful selection of the ligand and catalyst precursor, demonstrating ligand control over regioselectivity.[14][15]

Below is a generalized representation of the palladium catalytic cycle.

Application Notes & Protocols

This section provides detailed protocols for the most common and impactful cross-coupling reactions of chloropyrimidines. The "why" behind each component choice is explained to provide a deeper understanding and facilitate troubleshooting.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[7][16]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ can be effective for some activated chloropyrimidines, often at higher temperatures and catalyst loadings.[8][17] However, for less reactive or sterically hindered substrates, more advanced systems are required. Modern bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they facilitate the difficult oxidative addition step.[12][13] Palladium pre-catalysts, which cleanly and efficiently generate the active Pd(0) species, are also an excellent choice for reproducibility.[18]

-

Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side reactions like protodeboronation (hydrolysis of the boronic acid).[1][4]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][17] Anhydrous conditions can also be used but require different base/boron reagent combinations.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Molar Equiv. / Loading | Rationale |

| Chloropyrimidine | 2,4-Dichloropyrimidine | 1.0 | Limiting Reagent |

| Boronic Acid | Phenylboronic Acid | 1.1 - 1.5 | Slight excess to drive reaction, counteracts potential homocoupling/decomposition.[4] |

| Pd Catalyst | Pd(PPh₃)₄ | 2 - 5 mol% | A standard, effective catalyst for many pyrimidine systems.[8][17] |

| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Activates boronic acid for transmetalation.[1][17] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | - | Common solvent system that dissolves both organic and inorganic reagents.[17] |

| Temperature | 80 - 100 °C | - | Required to overcome the activation energy for C-Cl bond cleavage.[4] |

Experimental Protocol: Selective C4-Arylation of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure, which often allows for significantly reduced reaction times and lower catalyst loadings.[8][19]

-

Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL). It is crucial that solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to prevent catalyst oxidation.[4]

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15-20 minutes with stirring.[8]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C4-arylated product.[17]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of N-aryl pyrimidines that are prevalent in pharmaceuticals.[20][21] The reaction is highly sensitive to the choice of ligand, base, and solvent.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The amination of aryl chlorides is particularly demanding and almost exclusively requires the use of bulky, electron-rich phosphine ligands.[5] Ligands like XPhos, RuPhos, and BrettPhos are designed to promote both the challenging oxidative addition of the C-Cl bond and the subsequent reductive elimination of the N-aryl product.[6][13] Using palladium pre-catalysts (e.g., XPhos-Pd-G3) is highly recommended for consistency and activity.[18]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[5] It is strong enough to deprotonate a wide range of amines, facilitating their entry into the catalytic cycle. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates but often require higher temperatures or more active catalysts.[5]

-

Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard. The reaction is highly sensitive to water and oxygen, which can deactivate the catalyst and lead to side reactions.[5]

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Molar Equiv. / Loading | Rationale |

| Chloropyrimidine | 2-Chloropyrimidine | 1.0 | Electrophile |

| Amine | Morpholine | 1.2 - 1.5 | Nucleophile; slight excess favors the desired coupling pathway.[5] |

| Pd Pre-catalyst | XPhos-Pd-G3 | 1 - 2 mol% | Highly active and air-stable source of the active catalyst.[18] |

| Base | NaOtBu | 1.5 - 2.0 | Strong, non-nucleophilic base required for amine deprotonation.[5] |

| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous, non-protic solvent is critical for catalyst stability.[5] |

| Temperature | 80 - 110 °C | - | Thermal energy needed to drive the rate-limiting oxidative addition.[5] |

Experimental Protocol: Amination of 2-Chloropyrimidine

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

-

Reagent Addition: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Under a positive flow of inert gas, add the chloropyrimidine (1.0 mmol, 1.0 equiv.).

-

Solvent and Nucleophile Addition: Add degassed, anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Seal the vessel tightly and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography.

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, creating aryl-alkyne structures that are valuable in materials science and as synthetic intermediates.[22] While traditionally requiring a copper(I) co-catalyst, modern copper-free methods are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[22][23][24]

Causality Behind Experimental Choices:

-

Catalyst System: For challenging chloropyrimidines, standard Pd/Cu systems often require harsh conditions. Copper-free protocols have been developed that rely on highly active palladium catalysts.[24][25] The choice of palladium source and ligand is crucial for efficiency.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne, forming the reactive acetylide, and to act as a scavenger for the HCl generated during the reaction.[22]

-

Copper Co-catalyst (Optional): In classical Sonogashira reactions, a catalytic amount of a Cu(I) salt (e.g., CuI) is added. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center more rapidly.[22] However, this can be omitted with more active palladium systems.[26]

Data Presentation: Typical Conditions for Copper-Free Sonogashira Coupling

| Component | Example | Molar Equiv. / Loading | Rationale |

| Chloropyrimidine | 4-Chloropyrimidine | 1.0 | Electrophile |

| Terminal Alkyne | Phenylacetylene | 1.2 - 1.5 | Nucleophile; slight excess is common. |

| Pd Catalyst | PdCl₂(PPh₃)₂ | 3 mol% | A common and effective catalyst for copper-free conditions.[26] |

| Base | TBAF or an Amine (Et₃N) | 2.0 - 3.0 | Deprotonates the alkyne to form the active nucleophile.[26] |

| Solvent | DMF or THF | - | Polar aprotic solvent to dissolve reagents. |

| Temperature | 60 - 100 °C | - | Varies based on substrate reactivity. |

Experimental Protocol: Copper-Free Sonogashira Coupling of a Chloropyrimidine

This protocol is based on a method using tetrabutylammonium fluoride (TBAF) as the base under solvent-free or minimal solvent conditions.[26]

-

Reaction Setup: In a sealed tube, combine the chloropyrimidine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and TBAF (3.0 mmol, 3.0 equiv.).

-

Reaction: Seal the tube and heat the mixture at 80 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Add water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

General Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on meticulous experimental technique, particularly with respect to maintaining an inert atmosphere.

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen exposure or impurities.[4][5]

-

Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Use high-purity reagents. Consider using a robust palladium pre-catalyst.[18] For difficult C-Cl activations, increase temperature and/or catalyst loading (up to 5 mol%).[5]

-

-

Protodeboronation (Suzuki):

-

Cause: The boronic acid reacts with trace water/protons, replacing the boron group with hydrogen. This is often exacerbated by high temperatures or certain bases.[4]

-

Solution: Use fresh, high-purity boronic acid. Screen different bases (K₃PO₄ is often milder than carbonates). Minimize reaction time where possible.

-

-

Hydrodehalogenation (General):

-

Cause: The chloropyrimidine is reduced, replacing the chlorine with hydrogen. This can occur if reductive elimination is slow.[5]

-

Solution: This points to a suboptimal catalyst system. Screen different ligands that are known to accelerate reductive elimination. Ensure strictly anhydrous conditions.[5]

-

-

Poor Regioselectivity (Di- or Poly-chlorinated Substrates):

-

Cause: The catalyst system does not sufficiently differentiate between the electronic and steric environments of the different C-Cl bonds.

-

Solution: This is a research challenge. Lowering the temperature may increase selectivity. A systematic screening of ligands is the most effective approach, as ligand structure can dramatically influence regioselectivity.[14][15]

-

References

-

Schmalzbauer, M., et al. (2020). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]

-

Václavíková, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

-

Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. PubMed. [Link]

-

Vantourout, J. C., et al. (2017). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. [Link]

-

Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

-

Vantourout, J. C., et al. (2024). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

-

Lebleu, T., et al. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

-

Mainik, V. V., et al. (2012). C-Cl bond activation of ortho-chlorinated benzamides by nickel and cobalt compounds supported with phosphine ligands. PubMed. [Link]

-

Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Wilson, C. V., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

-

Schmalzbauer, M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

-

The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. [Link]

-